1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 137542-66-6
VCID: VC17285127
InChI: InChI=1S/C12H11NO4/c1-7(15)13-4-3-9-8(6-14)5-10(17-2)12(16)11(9)13/h3-6,16H,1-2H3
SMILES:
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde

CAS No.: 137542-66-6

Cat. No.: VC17285127

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde - 137542-66-6

Specification

CAS No. 137542-66-6
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 1-acetyl-7-hydroxy-6-methoxyindole-4-carbaldehyde
Standard InChI InChI=1S/C12H11NO4/c1-7(15)13-4-3-9-8(6-14)5-10(17-2)12(16)11(9)13/h3-6,16H,1-2H3
Standard InChI Key GWYNBYICGGBERP-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C=CC2=C1C(=C(C=C2C=O)OC)O

Introduction

Chemical Structure and Physicochemical Properties

The indole scaffold of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is substituted at positions 1, 4, 6, and 7, creating a sterically and electronically diverse molecule. The acetyl group at position 1 enhances electron-withdrawing effects, while the methoxy group at position 6 and the hydroxy group at position 7 introduce hydrogen-bonding capabilities. The aldehyde moiety at position 4 provides a reactive site for further chemical modifications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H11NO4\text{C}_{12}\text{H}_{11}\text{NO}_{4}
Molecular Weight233.22 g/mol
IUPAC Name1-acetyl-7-hydroxy-6-methoxyindole-4-carbaldehyde
Canonical SMILESCC(=O)N1C=CC2=C1C(=C(C=C2C=O)OC)O

The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water. Its melting and boiling points remain undocumented in public literature, likely due to proprietary restrictions.

Synthetic Methodologies

Synthetic routes to 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde typically involve multi-step functionalization of simpler indole precursors. While detailed protocols are scarce, general strategies include:

  • Indole Ring Formation: Starting from aniline derivatives, cyclization via Fischer indole synthesis or Bucherer-Bergs reaction yields the indole core.

  • Functional Group Introduction: Sequential acetylation, methoxylation, and formylation reactions introduce substituents at specific positions. For example, Vilsmeier-Haack formylation is a plausible method for installing the aldehyde group at position 4.

  • Protection-Deprotection Strategies: Temporary protection of reactive groups (e.g., hydroxyl or aldehyde) ensures regioselective modifications without side reactions.

Challenges in synthesis include managing the reactivity of the aldehyde group and achieving regioselective substitutions. Advances in catalytic methods or microwave-assisted synthesis could improve yields, though these approaches remain unexplored in published literature.

Applications in Medicinal Chemistry

The compound’s functional groups make it a versatile intermediate for drug discovery:

  • Aldehyde Group: Serves as a handle for Schiff base formation, enabling conjugation with amines to create novel pharmacophores.

  • Hydroxy and Methoxy Groups: Enhance solubility and bioavailability, critical for pharmacokinetic optimization.

Ongoing research explores its utility in synthesizing fused heterocycles or metal complexes, which could exhibit enhanced bioactivity. For example, quinolone-benzotriazole hybrids have demonstrated improved antitubercular efficacy, suggesting analogous strategies for indole derivatives .

Comparison with Structural Analogs

1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde distinguishes itself from simpler indoles through its substitution pattern:

CompoundKey Structural FeaturesBiological Activity
This CompoundAcetyl, hydroxy, methoxy, aldehydeUnderexplored (potential broad)
5,6-Dichloro-1H-benzotriazoleChloro, benzotriazole coreAntimycobacterial (MIC = 6.25 μg/mL)
Benzimidazole DerivativesBenzimidazole core with nitro groupsAnthelmintic, antiviral

The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl, aldehyde) groups may confer unique electronic properties, influencing binding affinities to biological targets.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with enzymes like tubulin or cytochrome P450 using X-ray crystallography or NMR spectroscopy.

  • Synthetic Optimization: Develop one-pot methodologies to streamline synthesis and reduce purification steps.

  • In Vivo Testing: Evaluate toxicity, pharmacokinetics, and efficacy in animal models of infection or cancer.

  • Structure-Activity Relationship (SAR): Systematically modify substituents to identify critical pharmacophoric elements.

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